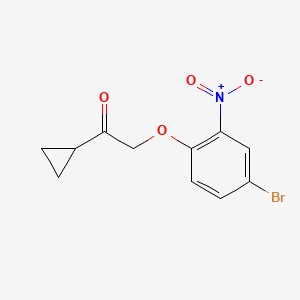2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone
CAS No.:
Cat. No.: VC13481786
Molecular Formula: C11H10BrNO4
Molecular Weight: 300.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10BrNO4 |
|---|---|
| Molecular Weight | 300.10 g/mol |
| IUPAC Name | 2-(4-bromo-2-nitrophenoxy)-1-cyclopropylethanone |
| Standard InChI | InChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2 |
| Standard InChI Key | MGAYONGPVRSONM-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
| Canonical SMILES | C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
-
Phenoxy group: A benzene ring substituted with bromine (Br) at position 4 and a nitro group (-NO₂) at position 2.
-
Ethanone backbone: A carbonyl group (C=O) bonded to a cyclopropyl ring.
-
Ether linkage: An oxygen atom connecting the phenoxy group to the ethanone moiety.
The molecular formula is C₁₁H₁₀BrNO₄, with a calculated molecular weight of 308.11 g/mol. The cyclopropyl ring introduces steric strain, potentially influencing reactivity and conformational stability .
Spectral Signatures
While experimental spectral data for this compound are unavailable, analogous structures provide benchmarks:
-
IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
-
NMR: The cyclopropyl protons would appear as a multiplet near δ 1.0–1.5 ppm, while aromatic protons adjacent to Br and NO₂ groups would show deshielding (δ 7.5–8.5 ppm) .
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
-
Phenolic precursor: 4-Bromo-2-nitrophenol (CAS 7693-52-9) serves as the starting material.
-
Ethanone component: 1-Cyclopropylethanone or its halo derivative (e.g., bromoethanone) reacts with the phenoxide ion.
Stepwise Synthesis Protocol
-
Generation of phenoxide ion:
-
Etherification:
-
Work-up:
Yield Optimization:
-
Temperature control: Maintaining reflux temperatures prevents side reactions like nitro group reduction .
-
Catalysts: Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency .
Physicochemical Properties
Physical State and Solubility
-
Appearance: Likely a yellow to light brown crystalline solid, based on related bromonitrophenoxy compounds .
-
Melting point: Estimated range: 90–110°C (lower than 4-bromo-2-nitrophenol’s 125°C due to the ethanone group) .
-
Solubility:
Solvent Solubility (mg/mL) Ethyl acetate 15–20 Chloroform 10–15 Water <0.1
Reactivity and Functional Applications
Chemical Reactivity
-
Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling further functionalization (e.g., amide coupling) .
-
Bromine displacement: Suzuki-Miyaura cross-coupling with aryl boronic acids introduces diverse aryl groups .
Pharmaceutical Relevance
-
Antiplatelet agents: Analogous brominated ethanones (e.g., Prasugrel intermediates) inhibit platelet aggregation .
-
EPAC inhibitors: Nitroaromatic compounds modulate cyclic AMP signaling pathways, relevant in diabetes and cancer .
Industrial and Research Applications
Intermediate in Drug Synthesis
-
Anticoagulants: Serves as a precursor to P2Y₁₂ receptor antagonists (e.g., analogues of Prasugrel) .
-
Anticancer agents: Nitro groups enhance DNA alkylation capacity in chemotherapeutics .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume